(S)-6-Hydroxy-DPAT hydrobromide
Description
(S)-6-Hydroxy-DPAT hydrobromide is a chiral dopamine receptor agonist with a high affinity for the D2 subfamily of dopamine receptors. Its enantiomeric purity and hydroxyl group at the 6-position of the aminotetralin backbone confer selectivity and potency in modulating dopaminergic pathways . The compound is structurally related to other aminotetralin derivatives but is distinguished by its stereospecific (S)-configuration and hydrobromide salt formulation, which enhance stability and solubility for pharmacological applications .
Properties
Molecular Formula |
C16H26BrNO |
|---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
(6S)-6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-14-12-16(18)8-6-13(14)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 |
InChI Key |
QCHBWKHAHCTBHG-RSAXXLAASA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=CC(=C2)O.Br |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O.Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-6-Hydroxy-DPAT Hydrobromide
The (R)-enantiomer of 6-Hydroxy-DPAT hydrobromide shares the same molecular formula and core structure but exhibits divergent receptor-binding profiles.
Positional Isomers: 5-Hydroxy-DPAT and 7-Hydroxy-DPAT Derivatives
Hydroxyl group positioning on the aminotetralin ring critically impacts pharmacological activity:
- 5-Hydroxy-DPAT Hydrobromide : This positional isomer acts as a D2 antagonist rather than an agonist, highlighting the importance of hydroxyl group placement. Substitution at the 5-position introduces steric clashes that invert functional activity at D2 receptors .
- 7-Hydroxy-DPAT Derivatives: Limited data suggest that 7-hydroxy substitution reduces dopamine receptor affinity, likely due to altered hydrogen-bonding interactions with receptor residues .
N-Alkylated Aminotetralins
Compounds like 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide and 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride feature additional alkyl groups on the amine moiety. These modifications:
- Increase Lipophilicity : Enhancing blood-brain barrier penetration compared to (S)-6-Hydroxy-DPAT .
- Alter Selectivity : N-propyl groups favor D3 receptor binding, reducing D2 specificity .
Non-Aminotetralin Dopamine Agonists
- Galantamine Hydrobromide : Unlike (S)-6-Hydroxy-DPAT, galantamine primarily inhibits acetylcholinesterase (AChE) and is used in Alzheimer’s disease. Its hydrobromide salt improves solubility but lacks dopaminergic activity .
- Eletriptan Hydrobromide: A 5-HT1B/1D agonist with a sulfonyl group, structurally unrelated to aminotetralins. Highlights the diversity of hydrobromide salts in drug design .
Key Research Findings
- Stereochemistry and Efficacy : The (S)-configuration of 6-Hydroxy-DPAT optimizes binding to D2 receptors via complementary van der Waals interactions, as demonstrated in molecular docking studies .
- Pharmacokinetics: (S)-6-Hydroxy-DPAT hydrobromide exhibits a plasma half-life of ~2.5 hours in rodent models, outperforming non-salt forms due to enhanced bioavailability .
- Thermodynamic Stability: Hydrobromide salts of aminotetralins, including (S)-6-Hydroxy-DPAT, show superior crystallinity and shelf-life compared to hydrochloride analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
